

Lucitanib exploratory analysis FGFR1 expression IHC

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lucitanib

CAS No.: 1058137-23-7

Cat. No.: S548004

[Get Quote](#)

Clinical Response by FGFR1 Status

The table below summarizes key efficacy data from the FINESSE study based on FGFR1 status, integrating gene amplification and protein expression analyses [1].

Biomarker / Patient Group	Overall Response Rate (ORR)	Key Findings
Cohort 1: FGFR1-amplified	19% (95% CI, 9%-35%)	Met pre-specified endpoint for activity [1].
FGFR1 High Amplification (≥ 4 CNV)	22%	Suggests a gradient effect; higher amplification may predict better response [1].
FGFR1 Low/No Amplification	9%	Suggests a gradient effect [1].
FGFR1 High Expression (IHC H-score ≥ 50)	25%	Supports protein expression as a potential predictive biomarker [1].
FGFR1 Low Expression (IHC H-score < 50)	8%	Supports protein expression as a potential predictive biomarker [1].

Experimental Protocols for Key Biomarkers

The reliability of the data above hinges on robust experimental methods. Here are the detailed protocols for the key assays used in these studies.

- **Immunohistochemistry (IHC) for FGFR1 Protein Expression**

- **Objective:** To detect and semi-quantify FGFR1 protein levels in formalin-fixed, paraffin-embedded (FFPE) tumor samples [1].
- **Staining Protocol:** Tissue sections are incubated with an anti-FGFR1 primary antibody, followed by a secondary antibody and development with a chromogen like DAB. Hematoxylin is used for counterstaining [2].
- **Scoring System (H-score):** The H-score is a semi-quantitative metric calculated by assessing both the **intensity** of staining (scored 0-3) and the **percentage** of tumor cells at each intensity level. The formula is: **H-score = (3 × % strongly staining cells) + (2 × % moderately staining cells) + (1 × % weakly staining cells)**. The score ranges from 0 to 300 [1]. In the FINESSE study, an H-score of ≥50 was used to define "FGFR1-high" tumors [1].

- **Fluorescence In Situ Hybridization (FISH) for FGFR1 Gene Amplification**

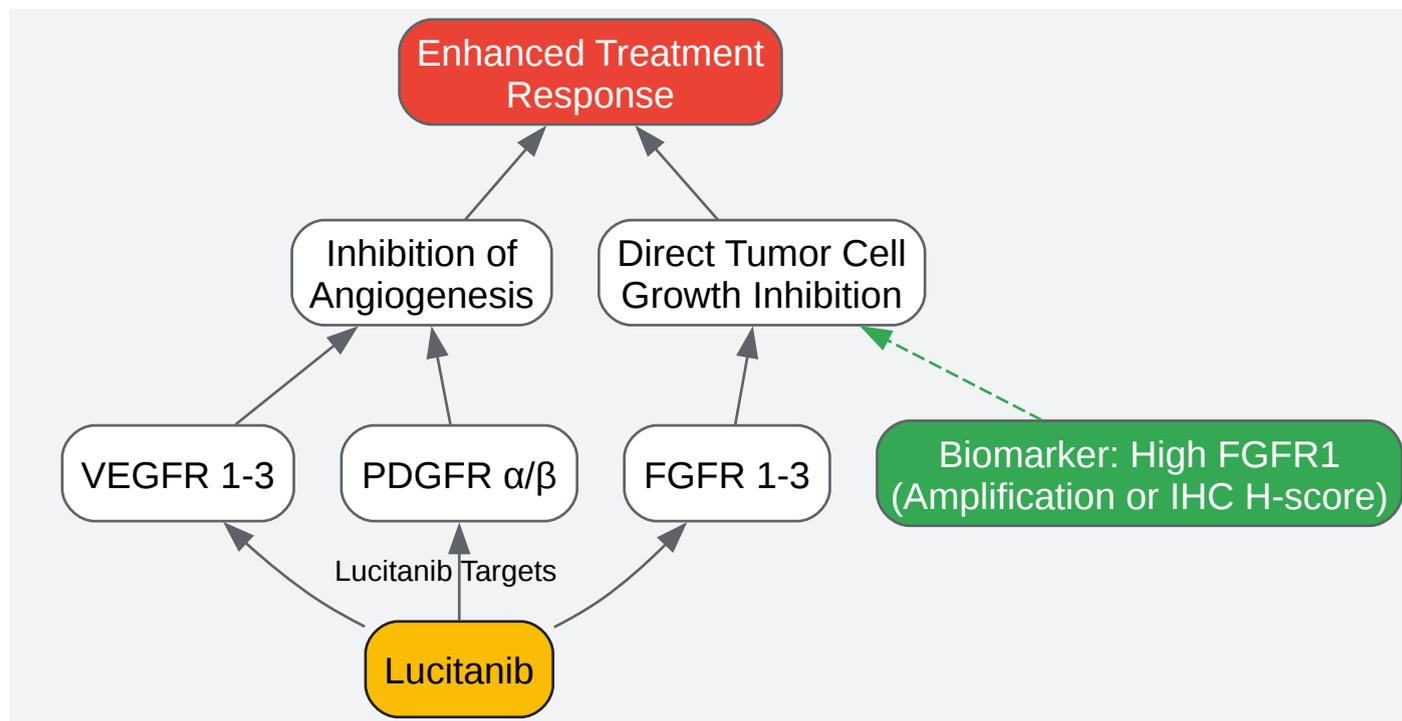
- **Objective:** To identify amplification of the *FGFR1* gene locus.
- **Probes:** Dual-color FISH probes are used: a green-labeled probe targeting the *FGFR1* gene locus (8p12) and an orange-labeled probe targeting the centromere of chromosome 8 (CEN8) as a control [3].
- **Analysis & Interpretation:** Signals from 20-60 tumor cell nuclei are counted. The **FGFR1/CEN8 ratio** is calculated. A ratio ≥2.0 is typically defined as gene amplification [3]. The **copy number variation (CNV)** can also be assessed, with high-level amplification often defined as ≥4 copies [1].

Lucitanib's Mechanism of Action

Lucitanib is a multi-targeted tyrosine kinase inhibitor. Its potent anti-tumor activity is attributed to its dual mechanism:

- **Inhibition of Angiogenesis** by targeting VEGFR1-3 [4] [5].
- **Direct Action on Tumor Cells** with *FGFR1* pathway dependencies by targeting FGFR1-3 [4]. This dual inhibition is particularly advantageous in *FGFR1*-amplified cancers, where both tumor cell proliferation and supportive angiogenesis are simultaneously suppressed [4].

The diagram below illustrates this mechanism and the associated biomarker strategy.



[Click to download full resolution via product page](#)

Interpretation Guide for Researchers

When evaluating the potential of **lucitanib** in a specific cancer type, consider the following:

- **Biomarker Synergy:** The most compelling responses were observed in tumors with high levels of *FGFR1* aberrancy, particularly those with both gene amplification and high protein expression [1].
- **Tumor Context:** The strongest clinical data for **lucitanib** is in hormone receptor-positive, HER2-negative metastatic breast cancer. Its efficacy in other *FGFR1*-amplified cancers (e.g., colorectal cancer identified as an aggressive subtype) is less established and warrants further investigation [2] [1].
- **Toxicity Profile:** Be aware that **lucitanib** has a significant toxicity profile, with hypertension, hypothyroidism, and proteinuria being very common. This requires careful patient management [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Lucitanib for the Treatment of HR + /HER2 [pubmed.ncbi.nlm.nih.gov]
2. FGFR1-amplified colorectal cancer: a distinct prognostic ... [pmc.ncbi.nlm.nih.gov]
3. Impact of fibroblast growth factor receptor 1 (FGFR1) ... [pmc.ncbi.nlm.nih.gov]
4. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 ... [pmc.ncbi.nlm.nih.gov]
5. Lucitanib - an overview | ScienceDirect Topics [sciencedirect.com]

To cite this document: Smolecule. [Lucitanib exploratory analysis FGFR1 expression IHC].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548004#lucitanib-exploratory-analysis-fgfr1-expression-ihc>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com